molecular formula C20H38O5 B14549361 Bis(6-methylheptyl) 2,2'-oxydiacetate CAS No. 61702-82-7

Bis(6-methylheptyl) 2,2'-oxydiacetate

Cat. No.: B14549361
CAS No.: 61702-82-7
M. Wt: 358.5 g/mol
InChI Key: QZGLODMZEWWQOM-UHFFFAOYSA-N
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Description

Bis(6-methylheptyl) 2,2'-oxydiacetate is an ester derivative of oxydiacetic acid (ODA), characterized by two 6-methylheptyl ester groups attached to the central oxygen-bridged dicarboxylate structure. This compound is structurally related to metal-chelating ligands used in coordination chemistry, particularly in forming stable ternary complexes with transition metals like Co(II) and Ni(II) . Its branched alkyl chains (6-methylheptyl) confer distinct physicochemical properties, such as increased hydrophobicity compared to shorter-chain oxydiacetate esters (e.g., diethyl oxydiacetate) .

Properties

CAS No.

61702-82-7

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

6-methylheptyl 2-[2-(6-methylheptoxy)-2-oxoethoxy]acetate

InChI

InChI=1S/C20H38O5/c1-17(2)11-7-5-9-13-24-19(21)15-23-16-20(22)25-14-10-6-8-12-18(3)4/h17-18H,5-16H2,1-4H3

InChI Key

QZGLODMZEWWQOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)COCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6-methylheptyl) 2,2’-oxydiacetate typically involves the esterification of phthalic anhydride with 6-methylheptanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Bis(6-methylheptyl) 2,2’-oxydiacetate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of phthalic anhydride and 6-methylheptanol into the reactor, where they react in the presence of an acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Bis(6-methylheptyl) 2,2’-oxydiacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Bis(6-methylheptyl) 2,2’-oxydiacetate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. On a molecular level, it may also interact with biological systems, potentially disrupting endocrine function by mimicking or interfering with hormone activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Bis(6-methylheptyl) 2,2'-oxydiacetate Diethyl 2,2'-oxydiacetate Bis(2-ethylhexyl) terephthalate Thiodiacetate (TDA) esters
Molecular Formula C₂₄H₃₈O₄ C₈H₁₄O₅ C₂₄H₃₈O₄ Varies (e.g., C₈H₁₄O₄S for diethyl TDA)
Molecular Weight 390.56 g/mol 190.19 g/mol 390.56 g/mol ~198–400 g/mol
Solubility Low in polar solvents Soluble in polar solvents (e.g., H₂O) Low (common in non-polar media) Moderate to high (polarity-dependent)
Key Functional Groups Ether, ester, carboxylate Ether, ester, carboxylate Aromatic ester Thioether, ester, carboxylate

Notes:

  • The 6-methylheptyl chains in the target compound enhance hydrophobicity, reducing water solubility compared to diethyl oxydiacetate.
  • Bis(2-ethylhexyl) terephthalate shares a similar molecular weight but differs in backbone structure (aromatic vs. ether-linked), affecting applications (e.g., plasticizers vs. metal ligands) .
  • Thiodiacetate (TDA) esters replace the ether oxygen with sulfur, lowering metal-complex stability compared to oxydiacetate derivatives .

Stability and Reactivity in Coordination Chemistry

Oxydiacetate (ODA) ligands form stable ternary complexes with transition metals. Key comparisons:

  • Stability Constants (logβ) :
    • Co(II)-ODA-phen : logβ = 9.2
    • Co(II)-TDA-phen : logβ = 7.8
    • Ni(II)-ODA-bipy : logβ = 8.5

      ODA complexes exhibit higher thermodynamic stability than TDA analogs due to stronger oxygen-metal bonding .
  • Substitution Kinetics :
    ODA complexes show slower ligand substitution rates (e.g., with 1,10-phenanthroline) compared to TDA, indicating higher kinetic stability . This property is critical for applications in catalysis or biomedicine.

  • Biological Activity: Co(II)-ODA complexes demonstrate cytoprotective effects against reactive oxygen species (ROS) in neuronal cells, unlike TDA analogs .

Toxicity and Environmental Impact

  • This compound: Limited toxicity data, but structurally similar phthalates (e.g., bis(2-ethylhexyl) phthalate) are linked to reproductive toxicity . Regulatory status under REACH and other frameworks remains unclear .
  • Diethyl oxydiacetate : Lower environmental persistence due to higher biodegradability in aqueous systems .
  • Thiodiacetate esters : Sulfur-containing analogs may pose higher toxicity risks due to reactive thioether groups .

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